molecular formula C15H16ClN3 B1313770 3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride CAS No. 1049741-29-8

3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride

Cat. No.: B1313770
CAS No.: 1049741-29-8
M. Wt: 273.76 g/mol
InChI Key: DLRMTDNHYVWZEP-UHFFFAOYSA-N
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Description

3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a benzimidazole moiety linked to a phenylamine group, which contributes to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . They have been found to interact with various biological targets, including enzymes, receptors, and other proteins, influencing numerous biochemical processes .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting cell processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Benzimidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse pharmacological activities . These can include pathways related to cell growth and proliferation, inflammation, and various disease processes.

Pharmacokinetics

The pharmacokinetic properties of benzimidazole derivatives can vary widely depending on their specific chemical structure and the biological context . These properties can significantly impact the bioavailability of the compound and its ability to reach its target sites in the body.

Result of Action

Given the diverse pharmacological activities of benzimidazole derivatives, the effects could potentially include changes in cell growth and proliferation, modulation of inflammatory responses, and alterations in disease processes .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .

Biochemical Analysis

Biochemical Properties

3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as casein kinases, which are involved in phosphorylation processes . The compound also interacts with proteins involved in cell signaling pathways, potentially influencing their activity and function. These interactions are primarily mediated through binding to specific active sites on the enzymes and proteins, leading to changes in their conformation and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in conformational changes that either enhance or inhibit the function of the target biomolecule. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell signaling and metabolic activity . At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to reduced efficacy or increased toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular processes, such as energy production, biosynthesis, and detoxification.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its accumulation and activity, influencing its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall impact on cellular processes. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may affect cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride typically involves the following steps:

  • Formation of Benzimidazole Core: : The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions. For example, o-phenylenediamine can react with formic acid or acetic acid to form benzimidazole.

  • Alkylation: : The benzimidazole core is then alkylated using an appropriate alkyl halide. In this case, 2-bromoethylamine can be used to introduce the ethylamine side chain.

  • Coupling with Phenylamine: : The alkylated benzimidazole is then coupled with phenylamine under basic conditions to form the desired product.

  • Hydrochloride Formation: : Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring or the phenylamine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions depending on the desired substitution.

Major Products

    Oxidation Products: N-oxides, hydroxylated derivatives.

    Reduction Products: Reduced amines, dehalogenated derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving microbial infections and cancer.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Similar structure but lacks the ethylamine side chain.

    Benzimidazole: The core structure without any substituents.

    Phenylamine: The phenylamine group without the benzimidazole moiety.

Uniqueness

3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride is unique due to the presence of both the benzimidazole and phenylamine groups, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its simpler analogs.

Properties

IUPAC Name

3-[2-(1H-benzimidazol-2-yl)ethyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.ClH/c16-12-5-3-4-11(10-12)8-9-15-17-13-6-1-2-7-14(13)18-15;/h1-7,10H,8-9,16H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRMTDNHYVWZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC3=CC(=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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